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Introduction
The interaction between Menin and the histone methyltransferase KMT2A (also known as

MLL1) is a critical driver of gene expression programs that are essential for normal

development and are frequently hijacked in various cancers, most notably in acute myeloid

leukemia (AML) with KMT2A rearrangements or NPM1 mutations.[1][2] The Menin-KMT2A

complex is a key regulator of hematopoietic stem cell maintenance and differentiation, primarily

through the transcriptional activation of target genes such as the HOXA cluster and MEIS1.[1]

[2] Menin acts as a scaffold protein, tethering KMT2A to chromatin, which in turn catalyzes the

trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active

gene transcription.[1]

Given its crucial role in oncogenesis, the Menin-KMT2A interaction has emerged as a

promising therapeutic target.[2] Small molecule inhibitors that disrupt this interaction have

shown preclinical efficacy and are currently under clinical investigation.[1] Chromatin

Immunoprecipitation (ChIP) is an invaluable technique to study the genome-wide occupancy of

Menin and KMT2A, and to elucidate the molecular mechanisms of these inhibitors. This

document provides detailed protocols and application notes for performing ChIP experiments to

analyze Menin-KMT2A occupancy.
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Signaling Pathway and Experimental Workflow
The Menin-KMT2A complex plays a pivotal role in transcriptional regulation. Menin binds to the

N-terminus of KMT2A, and this interaction is essential for the recruitment and stabilization of

the KMT2A complex at specific gene promoters. Once recruited, the SET domain of KMT2A

catalyzes the trimethylation of H3K4, leading to an open chromatin state and transcriptional

activation of target genes like HOXA9 and MEIS1. Therapeutic inhibitors of the Menin-KMT2A

interaction are designed to disrupt this binding, leading to the dissociation of the complex from

chromatin, a reduction in H3K4me3 levels at target promoters, and subsequent transcriptional

repression.
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Menin-KMT2A Signaling Pathway in Transcriptional Activation
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Menin-KMT2A transcriptional activation pathway.
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The experimental workflow for a ChIP assay involves several key steps, starting from cross-

linking protein-DNA complexes in living cells to the final analysis of the immunoprecipitated

DNA.
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Chromatin Immunoprecipitation (ChIP) Workflow for Menin-KMT2A

1. Cross-linking
(Formaldehyde treatment of cells)

2. Cell Lysis and
Chromatin Shearing

(Sonication or Enzymatic Digestion)

3. Immunoprecipitation
(Incubation with anti-Menin or

anti-KMT2A antibody)

4. Capture of Immune Complexes
(Protein A/G beads)

5. Washing
(Removal of non-specific binding)

6. Elution and Reverse Cross-linking
(Heat and Proteinase K treatment)

7. DNA Purification

8. Quantitative Analysis
(qPCR or Sequencing)
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General workflow for a ChIP experiment.
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Quantitative Data Presentation
The following table presents representative quantitative data from a ChIP-qPCR experiment

analyzing the occupancy of Menin and KMT2A at the promoters of the known target genes

HOXA9 and MEIS1, as well as a negative control locus (e.g., a gene desert region). Data is

presented as a percentage of the input chromatin, which reflects the amount of DNA

associated with the protein of interest relative to the total amount of input chromatin.

Target Gene
Promoter

Antibody
% Input (Mean ±
SD)

Fold Enrichment
over IgG (Mean ±
SD)

HOXA9 anti-Menin 1.5 ± 0.2 15.0 ± 2.5

anti-KMT2A 2.0 ± 0.3 20.0 ± 3.0

IgG 0.1 ± 0.05 1.0 ± 0.2

MEIS1 anti-Menin 1.2 ± 0.15 12.0 ± 2.0

anti-KMT2A 1.8 ± 0.25 18.0 ± 2.8

IgG 0.1 ± 0.04 1.0 ± 0.15

Negative Control anti-Menin 0.12 ± 0.06 1.2 ± 0.5

anti-KMT2A 0.15 ± 0.07 1.5 ± 0.6

IgG 0.1 ± 0.05 1.0 ± 0.3

Experimental Protocols
This section provides a detailed protocol for performing a ChIP assay to determine Menin and

KMT2A occupancy. This protocol is optimized for cultured mammalian cells.

I. Cell Cross-linking and Harvesting
Culture cells to a confluence of 80-90% (for adherent cells) or a density of 1-2 x 10^6

cells/mL (for suspension cells).
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For adherent cells, add formaldehyde directly to the culture medium to a final concentration

of 1% (e.g., add 270 µL of 37% formaldehyde to 10 mL of medium). For suspension cells,

add formaldehyde to the cell suspension.

Incubate at room temperature for 10 minutes with gentle shaking.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM (e.g.,

add 500 µL of 2.5 M glycine to 10 mL of medium).

Incubate at room temperature for 5 minutes.

Harvest the cells. For adherent cells, wash twice with ice-cold PBS, then scrape the cells into

ice-cold PBS containing protease inhibitors. For suspension cells, pellet the cells by

centrifugation (e.g., 1,500 x g for 5 minutes at 4°C) and wash the pellet twice with ice-cold

PBS containing protease inhibitors.

The cell pellet can be stored at -80°C or used immediately.

II. Cell Lysis and Chromatin Shearing
Resuspend the cell pellet in a cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA,

1% SDS, supplemented with protease inhibitors). Use approximately 1 mL of lysis buffer per

10^7 cells.

Incubate on ice for 10 minutes.

Shear the chromatin to an average size of 200-1000 bp. This is a critical step and needs to

be optimized for each cell type and instrument.

Sonication: Use a probe sonicator with optimized cycles of sonication and rest on ice.

Enzymatic Digestion: Use micrococcal nuclease (MNase) at a concentration and for a

duration that needs to be empirically determined.

After shearing, centrifuge the samples at high speed (e.g., 16,000 x g for 10 minutes at 4°C)

to pellet the cell debris.
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Transfer the supernatant containing the sheared chromatin to a new tube. This is the

chromatin lysate.

Take a small aliquot (e.g., 1-2%) of the chromatin lysate to serve as the "input" control. Store

at -20°C until the reverse cross-linking step.

III. Immunoprecipitation
Dilute the chromatin lysate at least 1:10 with a ChIP dilution buffer (e.g., 16.7 mM Tris-HCl

pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS, supplemented with

protease inhibitors).

Pre-clear the chromatin by adding Protein A/G magnetic beads and incubating for 1-2 hours

at 4°C with rotation.

Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared

chromatin) to a new tube.

Add the primary antibody (e.g., anti-Menin, anti-KMT2A, or a negative control IgG) to the

pre-cleared chromatin. The optimal antibody concentration should be determined empirically.

Incubate overnight at 4°C with rotation.

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

Incubate for 2-4 hours at 4°C with rotation.

IV. Washing and Elution
Pellet the beads on a magnetic stand and discard the supernatant.

Perform a series of washes to remove non-specifically bound chromatin. The following is a

typical wash series, with each wash performed for 5-10 minutes at 4°C with rotation:

Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.1, 150 mM NaCl, 2 mM EDTA, 1% Triton

X-100, 0.1% SDS)
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High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.1, 500 mM NaCl, 2 mM EDTA, 1%

Triton X-100, 0.1% SDS)

LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.1, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1%

deoxycholate)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - perform two washes.

After the final wash, remove all of the TE buffer.

Elute the chromatin from the beads by adding a fresh elution buffer (e.g., 1% SDS, 0.1 M

NaHCO3) and incubating at room temperature for 15 minutes with vortexing.

Pellet the beads and transfer the supernatant to a new tube. Repeat the elution step and

pool the eluates.

V. Reverse Cross-linking and DNA Purification
To the eluted samples and the input control, add NaCl to a final concentration of 200 mM.

Incubate at 65°C for at least 4 hours (or overnight) to reverse the formaldehyde cross-links.

Add EDTA to a final concentration of 10 mM and Proteinase K to a final concentration of 40

µg/mL.

Incubate at 45°C for 1-2 hours.

Purify the DNA using a commercial PCR purification kit or by phenol:chloroform extraction

followed by ethanol precipitation.

Elute the purified DNA in a small volume of nuclease-free water or TE buffer.

VI. Data Analysis by qPCR
Perform quantitative real-time PCR (qPCR) using primers specific to the target gene

promoters (HOXA9, MEIS1) and a negative control region.

Set up reactions for each immunoprecipitated sample, the input DNA, and the negative

control IgG sample.
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Analyze the qPCR data using the percent input method or the fold enrichment method.

Percent Input: This method normalizes the signal from the immunoprecipitated sample to

the signal from the input DNA, accounting for variations in chromatin preparation and DNA

recovery.[3][4][5][6]

Fold Enrichment: This method compares the signal from the specific antibody

immunoprecipitation to the signal from the negative control IgG immunoprecipitation.[3][4]

[5]
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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